3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol
Description
3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is a propanolamine derivative characterized by a primary amine group, a hydroxyl group, and a 3,5-dimethoxyphenylmethyl substituent. Its structure combines aromatic methoxy groups with a flexible aliphatic chain, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNICOTZCXKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(CN)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Amines
One of the most established synthetic routes to amino alcohols such as 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol involves the nucleophilic ring-opening of epoxides by amines. This method is widely used due to its regioselectivity and relatively mild conditions.
- Starting materials: An epoxide derivative of 3-(3,5-dimethoxyphenyl)propanol or related epoxides.
- Nucleophile: 3,5-dimethoxyphenethylamine or a structurally related amine.
- Reaction conditions: Heating the epoxide with the amine in a suitable solvent (e.g., toluene, tetrahydrofuran, or acetonitrile) at temperatures ranging from 80°C to 100°C.
- Outcome: The amine attacks the less hindered carbon of the epoxide, opening the ring to form the amino alcohol.
Example from patent literature:
- A mixture of 1,2-epoxy-3-(3,5-dimethoxyphenyl)propane and 3,5-dimethoxyphenethylamine heated at 95–100°C for 1 hour yields the corresponding amino alcohol. The product can be isolated by filtration and purification steps such as crystallization or solvent extraction. The hydrochloride salt is often prepared by treatment with hydrogen chloride in 2-propanol to improve stability and handling.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Epoxide concentration | 0.05 mol | Stoichiometric or slight excess |
| Amine concentration | 0.05 mol (equimolar) | Sometimes slight excess for completeness |
| Solvent | Toluene, THF, or acetonitrile | Aprotic solvents preferred |
| Temperature | 95–100°C | Heating for 1–18 hours depending on scale |
| Work-up | Filtration, washing, drying | Hydrochloride salt formation optional |
| Yield | 50–60% (based on epoxide) | Moderate yields reported |
Reductive Amination of Aldehydes with Amines
Another synthetic approach involves reductive amination, where a 3,5-dimethoxybenzaldehyde derivative is reacted with an amino alcohol precursor under reducing conditions to install the amino substituent.
- Reaction of 3,5-dimethoxybenzaldehyde with an amino alcohol or amine precursor.
- Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Raney nickel in acetic acid).
- Control of pH and temperature to favor imine formation followed by reduction to the amine.
This method is particularly useful when the direct epoxide route is inefficient or when specific stereochemistry is desired.
- Reductive condensation of 3,5-dimethoxybenzaldehyde with an amine in the presence of Raney Ni catalyst in acetic acid yields the corresponding amino alcohol intermediate, which can be further purified and functionalized.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aldehyde | 3,5-dimethoxybenzaldehyde | Purity critical for yield |
| Amine | Amino alcohol or related amine | Stoichiometric or slight excess |
| Catalyst | Raney Ni (70%) | Hydrogenation under mild pressure |
| Solvent | Acetic acid | Acidic medium facilitates imine formation |
| Temperature | Room temperature to reflux | Depends on catalyst and substrate |
| Yield | High, often >70% | Dependent on reaction time and purity |
Sulfonylation and Subsequent Amination
Some preparative routes involve initial sulfonylation of phenolic or alcoholic intermediates to form tosylates or related leaving groups, followed by nucleophilic substitution with amines.
- Sulfonylation of the hydroxyl group using p-toluenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
- Isolation of the tosylate intermediate.
- Nucleophilic substitution of the tosylate with 3,5-dimethoxyphenethylamine or other amines in aprotic solvents such as tetrahydrofuran or dimethylformamide.
- Purification by extraction and crystallization.
- Tosylation yields are generally high (~85–90%), and subsequent amination proceeds efficiently under mild heating, providing good overall yields of amino alcohol derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, Et3N, CH2Cl2, reflux 3 h | 85–90 | Anhydrous conditions essential |
| Amination | 3,5-dimethoxyphenethylamine, THF or DMF, 80–100°C | 60–70 | Reaction time 1–18 h |
Salt Formation and Purification
Following synthesis, the free base amino alcohol is often converted into its hydrochloride salt to enhance stability, crystallinity, and ease of handling.
- Dissolve the free base in 2-propanol.
- Add a slight excess of hydrogen chloride gas or solution in 2-propanol.
- Precipitate the hydrochloride salt by cooling and filtration.
- Wash with diethyl ether and dry under vacuum.
This step typically yields a crystalline solid with melting points around 137–138°C, suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Epoxide ring-opening | Epoxide + 3,5-dimethoxyphenethylamine | 95–100°C, aprotic solvent, 1–18 h | 50–60 | Direct, regioselective, moderate yield |
| Reductive amination | 3,5-Dimethoxybenzaldehyde + amine + Raney Ni | Acetic acid, RT to reflux | >70 | High yield, requires catalyst |
| Sulfonylation + amination | Tosyl chloride + amine | Reflux, aprotic solvent | 60–90 | Two-step, high tosylation yield |
| Hydrochloride salt formation | Free base + HCl in 2-propanol | Room temperature | Quantitative | Improves stability and crystallinity |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of propanolamine derivatives, differing in substituents on the aromatic ring, amino group, or aliphatic chain. Key analogs include:
Key Observations :
- Aromatic Substituents : The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization compared to thiophene (electron-rich) or simple phenyl analogs .
- Amino Group Variations: Primary amines (as in the target) exhibit higher nucleophilicity than tertiary amines (e.g., 3-(diethylamino)-2,2-dimethyl-propan-1-ol), impacting reactivity in synthesis .
Physical and Chemical Properties
Limited data for the target compound necessitate inferences from analogs:
Notes:
- The target compound’s higher molar mass (vs. 3-(diethylamino)-2,2-dimethyl-propan-1-ol) suggests lower volatility.
- Methoxy groups likely increase melting points compared to non-aromatic analogs, as seen in S3 (86% yield as a solid) .
Biological Activity
3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol is C12H19NO3. Its structure features an amino group and two methoxy groups, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.29 g/mol |
| Functional Groups | Amino, Methoxy |
The primary mechanism of action for 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction results in alterations in perception, mood, and cognition, typical of hallucinogenic compounds. The compound's ability to modulate neurotransmitter activity within the central nervous system underpins its psychoactive effects.
Biological Activity
Research indicates that 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol exhibits various biological activities:
1. Hallucinogenic Properties:
- The compound has been noted for its potent hallucinogenic effects. Studies suggest that it can induce significant changes in sensory perception and cognition.
2. Neurotransmitter Modulation:
- It has been shown to modulate the activity of neurotransmitters in the brain, contributing to its psychoactive effects. This modulation may have implications for understanding mood disorders and other neurological conditions .
3. Cytotoxicity:
- Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines. Further investigation is needed to determine its efficacy as a therapeutic agent in oncology .
Case Studies
Several studies have explored the biological activity of similar compounds with notable findings:
Case Study 1:
A study on structural analogs revealed that compounds with similar dimethoxyphenyl groups exhibited varied interactions with serotonin receptors, suggesting a potential pathway for drug development targeting mood disorders .
Case Study 2:
Research involving the synthesis of related compounds demonstrated that modifications to the amino and methoxy groups could enhance biological activity while reducing toxicity profiles, indicating a promising avenue for pharmaceutical development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Amino-1-propanol | Contains an amino group | Used in various chemical syntheses |
| 3-Dimethylamino-1-phenyl-propan-1-one | Contains a phenyl group | Utilized in pharmaceutical synthesis |
| 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol | Contains a dimethoxyphenyl group | Notable hallucinogenic properties and historical significance |
Q & A
Q. What synthetic methodologies are recommended for 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, starting from 3,5-dimethoxybenzaldehyde derivatives. For example:
Aldol condensation : React 3,5-dimethoxybenzaldehyde with nitromethane to form a β-nitro alcohol intermediate.
Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) reduces the nitro group to an amine.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.
Optimization strategies include adjusting solvent polarity (e.g., THF vs. methanol), temperature control (0–25°C for sensitive intermediates), and catalyst loading (5–10% Pd/C). Yield improvements are achieved via continuous flow reactors for exothermic steps .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., methoxy groups at C3/C5 of the phenyl ring).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for research use).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 280.1544 for CHNO).
- Polarimetry : For chiral variants, optical rotation measurements distinguish enantiomers .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol across different assays?
- Methodological Answer : Contradictions in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. saline), or cell line sensitivity (e.g., HeLa vs. HEK293).
- Compound stability : Degradation under storage (e.g., hygroscopicity) or light exposure.
Mitigation strategies: - Standardized protocols : Use harmonized OECD guidelines for cytotoxicity assays.
- Control experiments : Include reference compounds (e.g., ampicillin for antimicrobial studies) and stability tests (TGA/DSC for thermal degradation analysis).
- Meta-analysis : Cross-reference data from structurally similar analogs (Table 1) .
Q. What computational strategies are employed to predict the interaction of 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol with biological targets?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to receptors (e.g., G-protein-coupled receptors). Focus on the amino alcohol moiety’s hydrogen-bonding potential.
- Molecular Dynamics (MD) Simulations : NAMD or GROMACS simulate ligand-protein interactions over 100+ ns to assess stability.
- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends.
Validation: Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Comparative Analysis of Structural Analogs
Table 1 : Key structural features and biological activities of related amino alcohols.
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol | 2,4-Dimethylphenyl, primary amine | Enzyme inhibition (IC = 12 µM) | |
| 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol | 3,4-Dichloro substitution | Anticancer (EC = 8 µM) | |
| 3-Amino-3-thiophen-3-ylpropan-1-ol | Thiophene ring, secondary amine | Anti-inflammatory (IL-6 inhibition) |
Key Considerations for Experimental Design
- Enantiomer Separation : Use chiral chromatography (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed acetylation) to isolate R/S enantiomers. Purity >99% is critical for pharmacological studies .
- Toxicity Profiling : Perform Ames tests (for mutagenicity) and hERG channel binding assays (cardiotoxicity risk) early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
